1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1226427-63-9
VCID: VC6489376
InChI: InChI=1S/C23H24N4O5/c1-3-31-17-9-6-8-16(14-17)21-24-20(32-25-21)15-27-19-11-5-4-10-18(19)22(28)26(23(27)29)12-7-13-30-2/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3
SMILES: CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC
Molecular Formula: C23H24N4O5
Molecular Weight: 436.468

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1226427-63-9

Cat. No.: VC6489376

Molecular Formula: C23H24N4O5

Molecular Weight: 436.468

* For research use only. Not for human or veterinary use.

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione - 1226427-63-9

Specification

CAS No. 1226427-63-9
Molecular Formula C23H24N4O5
Molecular Weight 436.468
IUPAC Name 1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione
Standard InChI InChI=1S/C23H24N4O5/c1-3-31-17-9-6-8-16(14-17)21-24-20(32-25-21)15-27-19-11-5-4-10-18(19)22(28)26(23(27)29)12-7-13-30-2/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3
Standard InChI Key CRMRXYPTXLXFPH-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC

Introduction

Structural Features

The compound 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione contains several key structural elements:

  • Quinazoline Core: The quinazoline-2,4(1H,3H)-dione core is a common motif in many biologically active compounds, known for its versatility in medicinal chemistry .

  • 1,2,4-Oxadiazole Ring: Attached to the quinazoline core, this ring system is often associated with compounds exhibiting antimicrobial and other pharmacological activities .

  • 3-Ethoxyphenyl and 3-Methoxypropyl Substituents: These substituents can influence the compound's solubility, bioavailability, and interaction with biological targets.

Synthesis of Quinazoline Derivatives

Quinazoline derivatives can be synthesized through various methods, including eco-efficient one-pot reactions in water . A common approach involves the reaction of anthranilic acid derivatives with potassium cyanate, followed by cyclization with a base .

Pharmacological Activities of Quinazoline Derivatives

Quinazolines exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria .

  • Anticancer Activity: Some quinazolines are used as tyrosine kinase inhibitors in cancer therapy .

  • Anti-inflammatory and Anticonvulsant Activities: Also reported for various quinazoline derivatives .

Research Findings and Data

While specific data for 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is not available, the following table summarizes general pharmacological activities of quinazoline derivatives:

ActivityExamples of CompoundsTarget Organisms/Pathways
AntimicrobialQuinazoline-2,4(1H,3H)-dione derivativesGram-positive and Gram-negative bacteria
AnticancerGefitinib, Erlotinib, LapatinibTyrosine kinase pathways in cancer cells
Anti-inflammatoryVarious quinazoline derivativesInflammatory pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator